N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide

Catalog No.
S7816331
CAS No.
M.F
C12H15N3OS
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole...

Product Name

N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide

IUPAC Name

N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C12H15N3OS/c1-7-9-6-10(17-12(9)15(3)13-7)11(16)14(2)8-4-5-8/h6,8H,4-5H2,1-3H3

InChI Key

HKVGQARAHSZSAY-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CC3)C

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CC3)C
N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide (CTP-499) is a pyrazole derivative that has been extensively studied for its potential therapeutic uses. In this paper, we will discuss the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CTP-499.
CTP-499 is a novel compound that was initially discovered as a potential treatment option for chronic kidney disease. It is administered orally, and it has been found to have a positive effect on renal function. CTP-499 has been shown to exhibit antioxidative and anti-inflammatory effects, which are two of the primary mechanisms that contribute to its potential usefulness in the treatment of various diseases.
CTP-499 is a white or off-white crystalline compound that has a molecular weight of 293.38 g/mol. It has a melting point of 163-165℃, and its solubility in water is limited. The compound is stable under normal storage conditions and is sensitive to moisture.
The synthesis of CTP-499 involves the reaction between 2-cyclopropyl-1,3-thiazole-4-carboxylic acid and N-methyl-N-(1,3,3-trimethylbutyl)amine in the presence of acetic anhydride. The final product is obtained after multiple purification steps, including recrystallization and column chromatography. The compound is characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Several analytical methods have been developed for the determination of CTP-499 in biological matrices. These methods include liquid chromatography coupled with mass spectrometry, high-performance liquid chromatography, and gas chromatography.
CTP-499 has been shown to have antioxidative and anti-inflammatory effects, as well as beneficial effects on renal function. Studies have also shown that CTP-499 can reduce fibrosis, which is a hallmark of various diseases, including chronic kidney disease and liver fibrosis. Furthermore, it has been shown to have neuroprotective effects, indicating its potential usefulness in the treatment of various neurodegenerative diseases.
Toxicity studies conducted on animals have shown that CTP-499 has a low toxicity profile. It was found to be well-tolerated in rats and dogs at different doses, and no significant toxicity effects were observed. Furthermore, safety studies conducted on humans have shown that CTP-499 is well-tolerated up to a dose of 600 mg per day.
CTP-499 has various potential applications in scientific experiments. For example, CTP-499 has been studied for its potential use in the treatment of chronic kidney disease, liver fibrosis, and neurodegenerative diseases. It has also been found to be useful in the treatment of various inflammatory conditions.
CTP-499 is currently under investigation for its potential usefulness in the treatment of various diseases. Several clinical trials have been conducted, and the results so far have been promising. However, further studies are needed to confirm its safety and efficacy in treating different diseases.
One of the limitations of CTP-499 is its limited water solubility, which may affect its efficacy in certain formulations. Furthermore, more studies are needed to determine its safety and efficacy in treating different diseases, as well as its compatibility with other drugs. Future directions for research include exploring its potential use in other diseases, developing more efficient formulations, and determining its long-term safety profile.
In conclusion, CTP-499 is a novel compound that has shown potential usefulness in the treatment of various diseases. Its antioxidative and anti-inflammatory effects, as well as its beneficial effects on renal function, make it a promising candidate for further study. However, more studies are needed to confirm its safety and efficacy in treating different diseases, as well as its long-term safety profile.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

249.09358328 g/mol

Monoisotopic Mass

249.09358328 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types